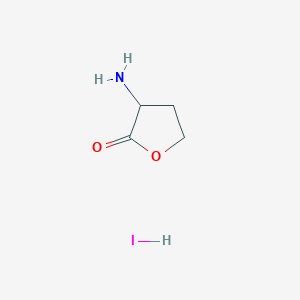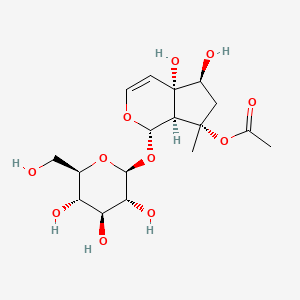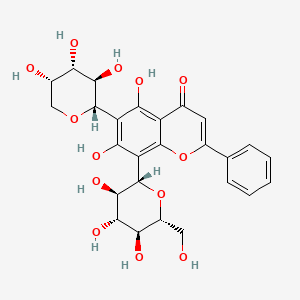
圣草酚6-C-阿拉伯糖苷8-C-葡萄糖苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chrysin 6-C-arabinoside 8-C-glucoside is a natural flavonoid compound found in various plants, particularly in the roots of Chinese skullcap (Scutellaria baicalensis). This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties . It is a colorless crystalline powder with low solubility in water .
科学研究应用
Chrysin 6-C-arabinoside 8-C-glucoside has several scientific research applications:
Chemistry: : It is used as a model compound in studies of flavonoid chemistry and glycosylation reactions .
Biology: : The compound is studied for its biological activities, including its antioxidant, anti-inflammatory, and antimicrobial properties . It is also investigated for its potential to modulate immune function and prevent cardiovascular diseases .
Medicine: : Chrysin 6-C-arabinoside 8-C-glucoside is explored for its therapeutic potential in treating conditions such as type 2 diabetes, due to its ability to inhibit α-glucosidase . It is also researched for its anti-cancer properties and its role in preventing tumor growth .
Industry: : The compound is used in the development of dietary supplements and functional foods due to its health-promoting properties .
准备方法
Natural Extraction: : Chrysin 6-C-arabinoside 8-C-glucoside can be extracted from plant sources such as Scutellaria baicalensis. The extraction process involves isolating and purifying the compound from the plant material using solvents and chromatographic techniques .
Chemical Synthesis: : The synthetic route for Chrysin 6-C-arabinoside 8-C-glucoside involves multiple steps of organic synthesis. Starting from chrysin, the synthesis includes glycosylation reactions to attach arabinose and glucose moieties at specific positions on the chrysin molecule . The reaction conditions typically involve the use of catalysts and protecting groups to ensure selective glycosylation.
Industrial Production:
化学反应分析
Oxidation: : Chrysin 6-C-arabinoside 8-C-glucoside can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate .
Reduction: : Reduction reactions can convert Chrysin 6-C-arabinoside 8-C-glucoside into its reduced forms, such as dihydro derivatives. Reducing agents like sodium borohydride are typically used in these reactions .
Substitution: : The compound can undergo substitution reactions where functional groups on the chrysin core are replaced with other groups. These reactions often require specific catalysts and reaction conditions to achieve the desired substitution .
Common Reagents and Conditions: : The major reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., acids or bases). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and pH levels .
Major Products: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted chrysin derivatives .
作用机制
Chrysin 6-C-arabinoside 8-C-glucoside exerts its effects through several mechanisms:
α-Glucosidase Inhibition: : The compound inhibits the enzyme α-glucosidase, which is involved in the breakdown of carbohydrates into glucose. This inhibition helps in managing blood glucose levels, making it useful in the treatment of type 2 diabetes .
Antioxidant Activity: : Chrysin 6-C-arabinoside 8-C-glucoside scavenges free radicals and reduces oxidative stress, protecting cells from damage .
Anti-inflammatory Effects: : The compound modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines and enzymes .
Molecular Targets and Pathways: : The primary molecular targets include α-glucosidase, reactive oxygen species, and inflammatory mediators. The pathways involved include the inhibition of carbohydrate digestion, reduction of oxidative stress, and modulation of inflammatory responses .
相似化合物的比较
Chrysin 6-C-arabinoside 8-C-glucoside is unique due to its dual glycosylation at the 6-C and 8-C positions. Similar compounds include:
Chrysin 6-C-glucoside: A glycosylated derivative of chrysin with a single glucose moiety at the 6-C position.
Chrysin 8-C-glucoside: A glycosylated derivative of chrysin with a single glucose moiety at the 8-C position.
Luteolin-6-C-glucoside: A flavonoid similar to chrysin but with a luteolin core and a glucose moiety at the 6-C position.
Orientin: A flavonoid with a luteolin core and a glucose moiety at the 8-C position.
These compounds share similar biological activities but differ in their glycosylation patterns and specific biological effects.
属性
IUPAC Name |
5,7-dihydroxy-2-phenyl-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O13/c27-7-13-18(31)21(34)23(36)26(39-13)16-20(33)15(25-22(35)17(30)11(29)8-37-25)19(32)14-10(28)6-12(38-24(14)16)9-4-2-1-3-5-9/h1-6,11,13,17-18,21-23,25-27,29-36H,7-8H2/t11-,13+,17-,18+,21-,22+,23+,25-,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZNHGSHLAHPCG-VYUBKLCTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=CC=C4)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=CC=C4)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl N-[1-hydroxy-3-(4-phenylphenyl)propan-2-yl]carbamate](/img/structure/B1632376.png)
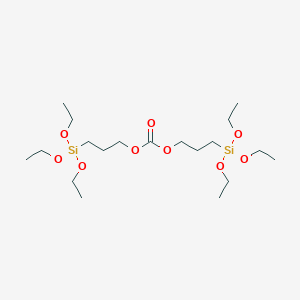
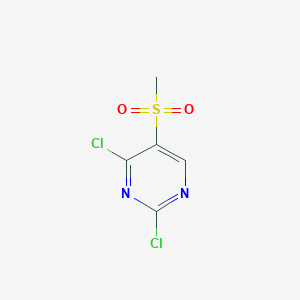
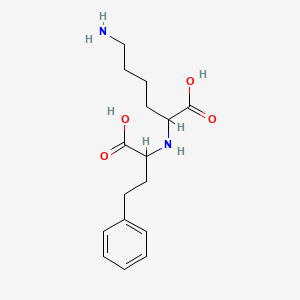
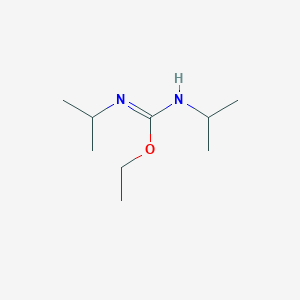
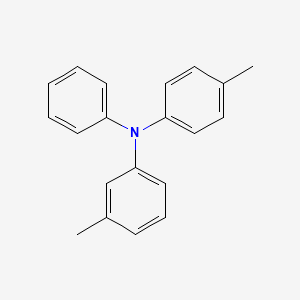
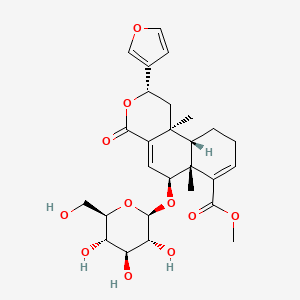
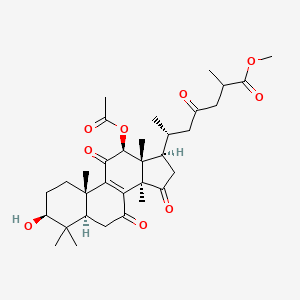
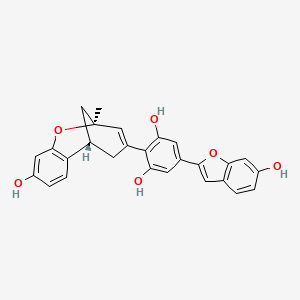
![(2R)-2-[4-cyano-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]propanoic acid](/img/structure/B1632413.png)

![5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1632416.png)
